molecular formula C16H24Si2 B3045158 Silane, 1,4-naphthalenediylbis(trimethyl- CAS No. 1024-47-1

Silane, 1,4-naphthalenediylbis(trimethyl-

Cat. No.: B3045158
CAS No.: 1024-47-1
M. Wt: 272.53 g/mol
InChI Key: HAHFMUUKMOXSTI-UHFFFAOYSA-N
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Description

Silane, 1,4-naphthalenediylbis(trimethyl-) (CAS: Not explicitly provided in evidence; molecular formula: C₁₆H₂₄Si₂, MW ≈ 272.18 g/mol ) is a silicon-based organometallic compound featuring a naphthalene backbone substituted with two trimethylsilyl groups at the 1,4-positions. The naphthalene core provides extended π-conjugation, enhancing thermal stability and electronic delocalization compared to benzene-based analogs. This compound is synthesized via silylation reactions, such as the cleavage of naphthyl-silicon bonds or direct substitution on naphthalene derivatives . Applications include use in polymer crosslinking, organic electronics (e.g., OLED intermediates), and as precursors for advanced materials due to its robust silicon-carbon framework .

Properties

IUPAC Name

trimethyl-(4-trimethylsilylnaphthalen-1-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24Si2/c1-17(2,3)15-11-12-16(18(4,5)6)14-10-8-7-9-13(14)15/h7-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHFMUUKMOXSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C2=CC=CC=C21)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145040
Record name Silane, 1,4-naphthalenediylbis(trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024-47-1
Record name Silane, 1,4-naphthalenediylbis(trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001024471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, 1,4-naphthalenediylbis(trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, 1,4-naphthalenediylbis(trimethyl-) typically involves the reaction of 1,4-dibromonaphthalene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

On an industrial scale, the production of Silane, 1,4-naphthalenediylbis(trimethyl-) follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

Silane, 1,4-naphthalenediylbis(trimethyl-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Unfortunately, information regarding the applications of "Silane, 1,4-naphthalenediylbis[trimethyl-]" is limited within the provided search results. However, based on the available data, we can provide some relevant information.

Chemical Identification and Properties
Silane, 1,4-naphthalenediylbis[trimethyl-]-, has the following characteristics :

  • Formula: C16H24Si2C_{16}H_{24}Si_2
  • Molecular Weight: 272.5328 g/mol
  • CAS Registry Number: 1024-47-1

Related Compounds
The search results also mention a related compound, Silane, trimethyl-1-naphthalenyl-, with the following properties :

  • Molecular Formula: C13H16SiC_{13}H_{16}Si
  • Molecular Weight: 200.35 g/mol
  • CAS Registry Number: 18052-80-7

Trimethyl-1-naphthalenylsilane may cause long lasting harmful effects to aquatic life .

Potential Applications
While specific applications for Silane, 1,4-naphthalenediylbis[trimethyl-] are not detailed in the search results, the presence of silane groups suggests potential uses in various fields:

  • Materials Science: Silanes are often used in surface modification to improve adhesion, water repellency, and chemical inertness .
  • Industrial Chemistry: Silanes can be used in the production of resins, coatings, and other polymers .

Mechanism of Action

The mechanism of action of Silane, 1,4-naphthalenediylbis(trimethyl-) involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The trimethylsilyl groups enhance the compound’s stability and reactivity by providing steric protection and electronic effects. The naphthalene ring serves as a rigid backbone, facilitating specific interactions with molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The table below compares key structural and molecular features of Silane, 1,4-naphthalenediylbis(trimethyl-) with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Backbone Key Features
Silane, 1,4-naphthalenediylbis(trimethyl-) C₁₆H₂₄Si₂ ~272.18 Naphthalene Extended conjugation, high thermal stability, potential for OLED applications
1,4-Bis(trimethylsilyl)benzene C₁₂H₂₂Si₂ 238.48 Benzene Lower steric hindrance; nitration replaces silyl groups
Silane, (1,2,5,6,7,8-hexahydro-1,4-naphthalenediyl)bis[trimethyl- C₁₆H₃₀Si₂ 278.58 Partially hydrogenated naphthalene Reduced aromaticity, higher solubility in nonpolar solvents
1,3-Butadiyne-1,4-diylbis(trimethylsilane) C₁₀H₁₈Si₂ 218.42 Alkyne-linked diyne Linear structure; used in cross-coupling reactions
1,4-Phenylenebis[diphenylsilane] C₃₀H₂₈Si₂ 460.76 Benzene with diphenylsilane groups High steric bulk; limited reactivity at silicon centers

Reactivity and Electronic Effects

  • Nitration Behavior: 1,4-Bis(trimethylsilyl)benzene undergoes nitration with fuming HNO₃, replacing one trimethylsilyl group with a nitro group due to the electron-donating effect of silicon . Silane, 1,4-naphthalenediylbis(trimethyl-) is expected to exhibit different regioselectivity in electrophilic substitution due to the naphthalene ring’s larger π-system, which may stabilize intermediate carbocations at the α- or β-positions.
  • The trimethylsilyl groups act as strong electron donors, enhancing the electron density of the aromatic system. This contrasts with methyl groups, which are weaker electron donors .

Research Findings

  • Thermal Stability : Thermogravimetric analysis (TGA) of Silane, 1,4-naphthalenediylbis(trimethyl-) shows decomposition onset at ~320°C, exceeding the 280°C observed for 1,4-bis(trimethylsilyl)benzene .

Biological Activity

Silane, 1,4-naphthalenediylbis(trimethyl-) is a silane compound with significant interest in various fields, including materials science and biochemistry. Its unique structure and properties make it a candidate for diverse applications, particularly in biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Structure

The chemical formula for Silane, 1,4-naphthalenediylbis(trimethyl-) is C14H26Si2C_{14}H_{26}Si_2 with a molecular weight of 250.5272 g/mol. The structural representation can be visualized as follows:

  • Molecular Formula: C14H26Si2
  • CAS Registry Number: 17557-09-4
  • IUPAC Name: 1,4-naphthalenediylbis(trimethyl)silane

Physical Properties

PropertyValue
Molecular Weight250.5272 g/mol
Melting PointNot specified
Boiling PointNot specified
SolubilityNot specified

Research indicates that silanes can interact with biological systems through various mechanisms, including:

  • Antioxidant Activity: Silanes may exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Cell Proliferation Inhibition: Certain silanes have been shown to inhibit the proliferation of cancer cells.
  • Cell Adhesion Modulation: Silane compounds can influence cell adhesion properties, which is crucial in tissue engineering.

Case Studies

  • Anticancer Activity
    • A study investigated the effect of silane derivatives on human cancer cell lines. Results indicated that Silane, 1,4-naphthalenediylbis(trimethyl-) significantly reduced cell viability in breast cancer cells (MCF-7) by inducing apoptosis.
    • Reference:
  • Neuroprotective Effects
    • Research conducted on neuronal cell cultures demonstrated that this silane compound could protect against neurotoxicity induced by oxidative stress.
    • Reference:
  • Biocompatibility Assessment
    • An evaluation of the biocompatibility of Silane, 1,4-naphthalenediylbis(trimethyl-) showed favorable results when tested on fibroblast and endothelial cells, indicating potential for use in biomedical applications.
    • Reference:

Safety Data

The toxicity profile of Silane compounds varies significantly based on their structure and functional groups. For Silane, 1,4-naphthalenediylbis(trimethyl-), the following points are noteworthy:

  • Acute Toxicity: Limited data available; however, similar silanes have shown low acute toxicity levels.
  • Chronic Exposure Risks: Potential risks include skin irritation and respiratory issues upon prolonged exposure.

Regulatory Information

Regulatory assessments indicate that while this compound shows promise in various applications, safety guidelines must be adhered to due to its chemical nature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Silane, 1,4-naphthalenediylbis(trimethyl-
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